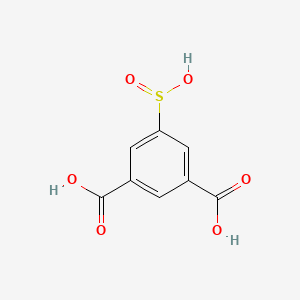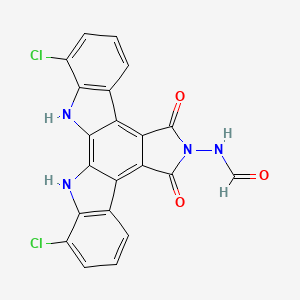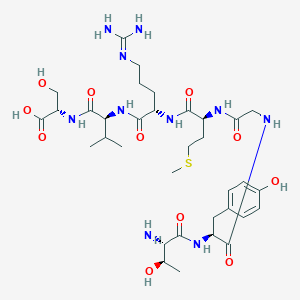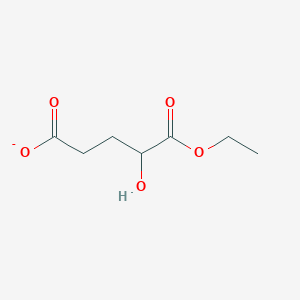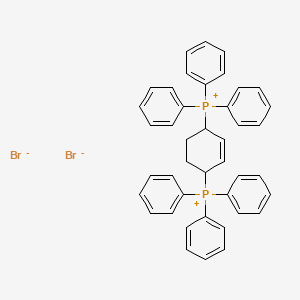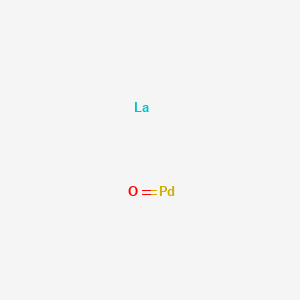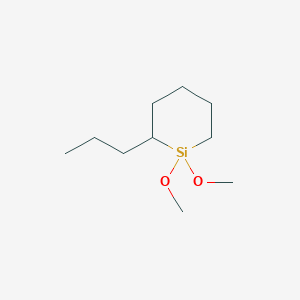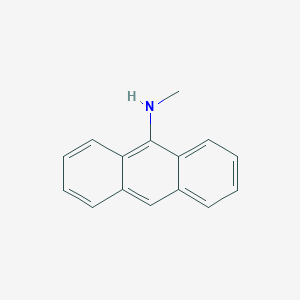
N-methylanthracen-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylanthracen-9-amine is an organic compound belonging to the class of anthracenes, which are characterized by three linearly fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylanthracen-9-amine typically involves the N-methylation of anthracen-9-amine. One common method is the reaction of anthracen-9-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-methylanthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-9-anthracenone using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-methyl-9-anthracenone.
Reduction: N-methyl-9,10-dihydroanthracen-9-amine.
Substitution: Various halogenated derivatives of this compound.
科学的研究の応用
N-methylanthracen-9-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-methylanthracen-9-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
9-Methylanthracene: Similar structure but lacks the amine group.
Anthracen-9-amine: Similar structure but lacks the methyl group.
9,10-Dimethylanthracene: Contains two methyl groups instead of one.
Uniqueness
N-methylanthracen-9-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
423125-85-3 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
N-methylanthracen-9-amine |
InChI |
InChI=1S/C15H13N/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10,16H,1H3 |
InChIキー |
XQMQIMWCQMZJMX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
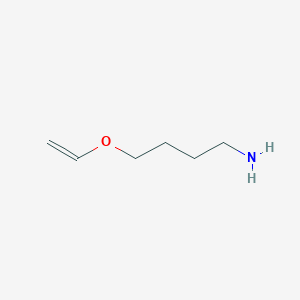
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
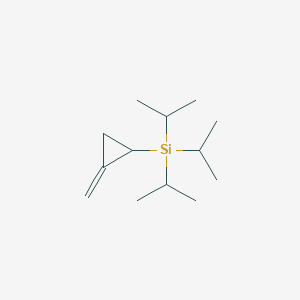
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
